- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,

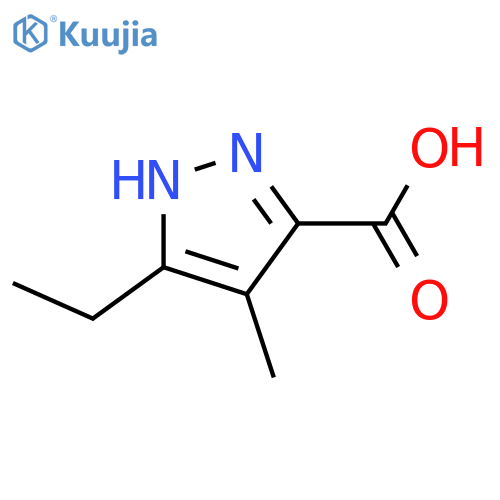

Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

957129-38-3 structure

Nombre del producto:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Número CAS:957129-38-3

MF:C7H10N2O2

Megavatios:154.166501522064

MDL:MFCD06735403

CID:1001637

PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid

- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid

- CS-0146432

- CHEMBL415261

- 957129-38-3

- HY-W095200

- DTXSID901245494

- DA-18434

- SCHEMBL2589542

- GPR109 receptor agonist-2

- 1094347-64-4

- AKOS000303204

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- DA-37382

- HMS1699B09

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid

- EN300-1251057

- MFCD06735403

- BDBM50220852

- FS-2498

- MFNJGDMJKJLUGC-UHFFFAOYSA-N

- AKOS013152076

- E81879

- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD06735403

- Renchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)

- Clave inchi: MFNJGDMJKJLUGC-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C)=C(CC)NN=1)O

Atributos calculados

- Calidad precisa: 154.074227566g/mol

- Masa isotópica única: 154.074227566g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 161

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.3

- Superficie del Polo topológico: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 059012-10g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 10g |

£1225.00 | 2022-03-01 | |

| ChemScence | CS-0146432-5g |

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |

957129-38-3 | 99.08% | 5g |

$775.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1236285-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 98% | 1g |

$280 | 2024-06-06 | |

| abcr | AB216557-5 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 5g |

€1,001.00 | 2022-06-11 | ||

| TRC | B440175-500mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 500mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB216557-1 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 1g |

€345.00 | 2022-06-11 | ||

| TRC | B440175-100mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB216557-250 mg |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 250MG |

€207.40 | 2022-06-11 | ||

| Fluorochem | 059012-5g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 5g |

£744.00 | 2022-03-01 | |

| 1PlusChem | 1P00J1OF-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 97% | 1g |

$127.00 | 2025-03-01 |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, -5 - 0 °C; 0 °C → -15 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 80 °C

Referencia

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Referencia

- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran

Referencia

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Literatura relevante

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

5. Book reviews

957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid) Productos relacionados

- 650603-96-6(1H,4H,5H,6H,7H,8H,9H-cyclooctacpyrazole-3-carboxylic acid)

- 1094347-64-4(3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid)

- 1601253-34-2(1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one)

- 2137817-08-2(3-fluoro-2,4,6-trimethyl-5-nitrobenzene-1-sulfonyl chloride)

- 2172075-98-6(3,3-Difluoro-1-(3-hydroxythian-3-yl)cyclopentane-1-carboxylic acid)

- 2171611-02-0(2-{1-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}acetic acid)

- 1805115-68-7(4-Chloro-2-hydroxy-3-iodopyridine)

- 15112-62-6(3-Iodo-2-methylpyridine)

- 1361495-78-4(5-(2,3,5-Trichlorophenyl)picolinonitrile)

- 1806539-79-6(3-Bromo-2-(2-cyanoethyl)benzoyl chloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):218.0/834.0